1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol
Description
Properties
CAS No. |
920527-53-3 |
|---|---|
Molecular Formula |
C17H18N2O5S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2 |
InChI Key |
VHESMLHXIWMGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary method for synthesizing this compound involves the following steps:
Reactants : The reaction typically utilizes 4-nitrobenzenesulfonyl chloride and 4-phenylpiperidin-4-ol as the starting materials.
-
Solvent : Dichloromethane is commonly used as the solvent for this reaction.
Base : A base such as triethylamine is added to neutralize the hydrochloric acid produced during the reaction.
Temperature : The reaction is generally conducted at room temperature, allowing for optimal conditions without excessive heat that could lead to side reactions.
Reaction Mechanism
The proposed mechanism involves nucleophilic substitution where the hydroxyl group of 4-phenylpiperidin-4-ol attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the target compound along with hydrochloric acid as a byproduct.
Comparison of Laboratory vs. Industrial Methods
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | Small-scale (grams) | Large-scale (kilograms) |
| Reaction Time | Short (hours) | Longer (days) due to scale-up |
| Purification | Recrystallization or chromatography | Continuous purification processes |
| Yield | Up to 88% | Optimized for maximum yield |
Recent studies have explored various modifications and derivatives of piperidine compounds, including sulfonylated derivatives like 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol. Research continues into optimizing synthesis routes and exploring the biological activity of these compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be a compound with an oxidized nitro group.
Reduction: The major product would be a compound with an amine group replacing the nitro group.
Substitution: The major products would depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Derivatives
(a) 4-Phenylpiperidin-4-ol Hydrochloride (CAS: 5004-94-4)
This compound represents the base structure without the sulfonyl substituent. It highlights the importance of the 4-phenylpiperidin-4-ol scaffold. The absence of the sulfonyl group simplifies synthesis but may reduce stability or receptor affinity compared to derivatives .
(b) 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL (CAS: 163631-02-5)
Here, the nitrogen is substituted with a benzyl group, and the phenyl ring at position 4 is fluorinated. Fluorination enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles.
Sulfonyl-Modified Derivatives
(a) 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol
This derivative replaces the nitro group with a plain benzenesulfonyl group and introduces a piperazinylmethyl substituent. The additional piperazine moiety may enhance binding to receptors with hydrophilic pockets. Structural data (InChIKey: BVWUSKGTLQRJNR-UHFFFAOYSA-N) confirm its complexity compared to the target compound .
(b) 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
The sulfonyl group here is chlorinated, and a fluorophenylpiperazinylmethyl group is added.
(a) Mu Opioid Receptor Affinity ()
Several 4-phenylpiperidin-4-ol derivatives with varying N-substituents were evaluated for Mu opioid receptor binding:
- 1-(1-Phenylhexyl)-4-phenylpiperidin-4-ol : Ki = 37 nM (highest affinity).
- 1-(Benzhydryl)-4-(4-fluorophenyl)piperidin-4-ol : Ki = 771 nM.
- 1-(Ditolylmethyl)-4-phenylpiperidin-4-ol : Ki = 2147 nM.
Key Insight : Linear alkyl chains (e.g., hexyl) enhance receptor affinity, while bulkier substituents (e.g., benzohydryl) reduce it, highlighting the role of substituent size and flexibility .
(b) Neurotoxicity Considerations
The 4-phenylpiperidin-4-ol substructure can metabolize into MPTP-like neurotoxins, which cause Parkinson’s-like symptoms.
Structure-Activity Relationship (SAR) Insights
- N1-Substituents : Electron-withdrawing groups (e.g., nitrobenzenesulfonyl) may enhance chemical stability but reduce bioavailability due to increased polarity.
- C4-Phenyl Modifications : Fluorination or chlorination can improve lipophilicity and membrane permeability.
- Piperidine Core : The basic nitrogen is critical for receptor interactions; modifications here significantly alter activity .
Biological Activity
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The compound features a piperidine ring substituted with a nitrobenzene sulfonyl group and a phenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds containing the piperidine structure, such as this compound, exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. Compounds bearing similar functional groups have been reported to exhibit strong AChE inhibition with IC50 values indicating their potency .
Case Studies
- Anticancer Activity : A study involving derivatives of piperidine reported that certain compounds exhibited anticancer properties by inhibiting tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways .
- Diuretic and Hypoglycemic Effects : Some derivatives have shown promise in managing blood glucose levels and promoting diuresis, suggesting their potential role in diabetes management and fluid retention conditions .
Table 2: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The sulfonamide moiety may enhance binding affinity to target receptors or enzymes.
- Inhibition of Enzymatic Activity : By mimicking substrate structures, the compound can inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : The lipophilic nature of the phenyl groups may facilitate cellular penetration, enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
